![molecular formula C31H31N3O4S B2694642 3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide CAS No. 1110965-52-0](/img/structure/B2694642.png)
3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide
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Description
3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C31H31N3O4S and its molecular weight is 541.67. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Quinazoline derivatives are synthesized through various chemical reactions, aiming to explore their complex structures and potential functionalities. For example, studies have shown methods for the alkylation of dihydroquinazolines, revealing insights into their molecular structure through techniques such as X-ray structural analysis (Gromachevskaya et al., 2017). Such research underpins the foundational knowledge required to understand the chemical behavior and potential applications of these compounds.
Antimicrobial Properties
Research into quinazoline derivatives has identified potential antimicrobial properties, with some compounds being screened for antibacterial and antifungal activities. This includes studies on new quinazolines as potential antimicrobial agents, exploring their efficacy against various microorganisms (Desai et al., 2007). The antimicrobial activity of quinazoline derivatives is an area of interest for the development of new therapeutic agents.
Cytotoxic Activity
The cytotoxic activity of quinazoline derivatives has been studied with the aim of identifying potential anticancer agents. Research has focused on the synthesis of compounds bearing cationic side chains and evaluating their cytotoxic effects against various cancer cell lines, highlighting the therapeutic potential of these molecules (Bu et al., 2001). This line of investigation is crucial for the discovery of new cancer treatments.
Anticancer Activity
Some quinazoline derivatives have shown significant anticancer activity, making them subjects of interest for pharmaceutical development. Studies have prepared amino- and sulfanyl-derivatives of benzoquinazolinones and evaluated their potential cytotoxicity on cancer cell lines, with certain compounds exhibiting notable anticancer effects (Nowak et al., 2015). This research is pivotal for advancing our understanding of how these compounds can be used in cancer therapy.
properties
IUPAC Name |
3-benzyl-2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O4S/c1-20-10-12-25(21(2)15-20)28(35)19-39-31-33-27-16-23(29(36)32-17-24-9-6-14-38-24)11-13-26(27)30(37)34(31)18-22-7-4-3-5-8-22/h3-5,7-8,10-13,15-16,24H,6,9,14,17-19H2,1-2H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKNQLJWYJKZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4CCCO4)C(=O)N2CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide |
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